4-[1-Nitro-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol
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Overview
Description
4-[1-Nitro-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol is an organic compound characterized by its unique structure, which includes a nitro group, a trimethoxyphenyl group, and a benzene-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Nitro-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of substitution and coupling reactions. For example, the nitration of a benzene derivative can be achieved using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[1-Nitro-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-[1-Nitro-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[1-Nitro-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol involves its interaction with specific molecular targets. For instance, the trimethoxyphenyl group can bind to tubulin, inhibiting its polymerization and disrupting cell division . Additionally, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]nitrobenzene: Similar structure but lacks the benzene-1,2-diol moiety.
(E)-3,4,5-Trimethoxy-N-(4-nitro-benzylidene)aniline: Contains an imine linkage instead of the ethenyl group.
Uniqueness
4-[1-Nitro-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol is unique due to the presence of both the nitro group and the benzene-1,2-diol moiety, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
61514-72-5 |
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Molecular Formula |
C17H17NO7 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-[1-nitro-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H17NO7/c1-23-15-7-10(8-16(24-2)17(15)25-3)6-12(18(21)22)11-4-5-13(19)14(20)9-11/h4-9,19-20H,1-3H3 |
InChI Key |
QOKOKGHMAYMBQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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